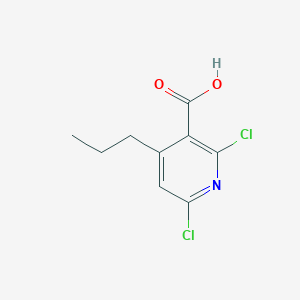
2,6-Dichloro-4-propylpyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-4-propylpyridine-3-carboxylic acid is an organic compound belonging to the pyridinecarboxylic acid family This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions, a propyl group at the 4 position, and a carboxylic acid group at the 3 position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-propylpyridine-3-carboxylic acid typically involves the chlorination of 4-propylpyridine-3-carboxylic acid. The reaction is carried out using chlorine gas in the presence of a suitable catalyst, such as iron(III) chloride, under controlled temperature and pressure conditions. The reaction proceeds through electrophilic substitution, where chlorine atoms replace hydrogen atoms at the 2 and 6 positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions: 2,6-Dichloro-4-propylpyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The compound can be reduced to form 2,6-dichloro-4-propylpyridine-3-methanol.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: 2,6-Dichloro-4-propylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
科学的研究の応用
2,6-Dichloro-4-propylpyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-4-propylpyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.
類似化合物との比較
- 2,6-Dichloropyridine-3-carboxylic acid
- 2,6-Dichloropyridine
- 2,6-Dibromopyridine
- 2,6-Difluoropyridine
Comparison: Compared to other similar compounds, 2,6-Dichloro-4-propylpyridine-3-carboxylic acid is unique due to the presence of the propyl group at the 4 position, which can influence its chemical reactivity and biological activity
特性
CAS番号 |
62774-92-9 |
|---|---|
分子式 |
C9H9Cl2NO2 |
分子量 |
234.08 g/mol |
IUPAC名 |
2,6-dichloro-4-propylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H9Cl2NO2/c1-2-3-5-4-6(10)12-8(11)7(5)9(13)14/h4H,2-3H2,1H3,(H,13,14) |
InChIキー |
LXFSEVMNOMFKPO-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=NC(=C1C(=O)O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Nitrophenyl)acetyl]glycine](/img/structure/B14513454.png)
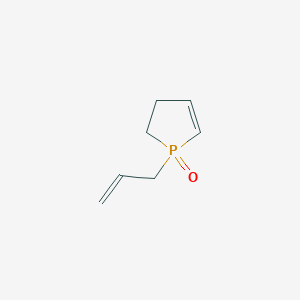
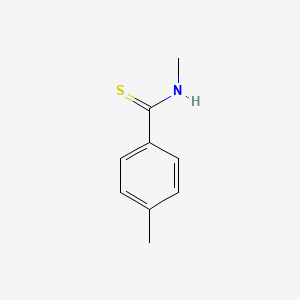
![(1S)-5-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]oct-2-en-4-one](/img/structure/B14513475.png)

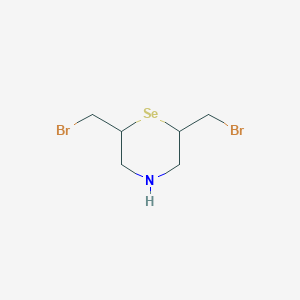
![3-[4-(Dimethylamino)phenyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B14513503.png)
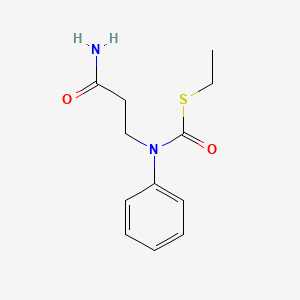
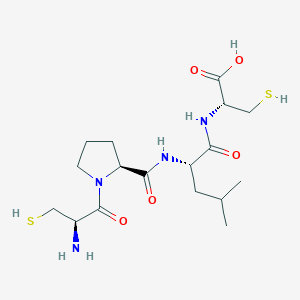
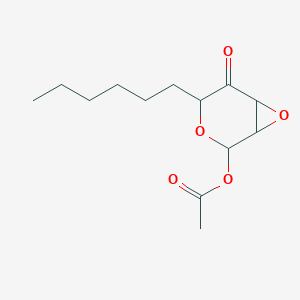

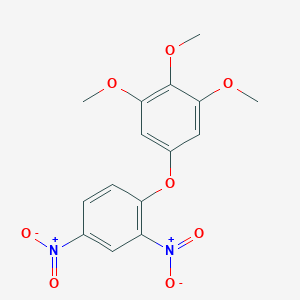
![Benzene, 1-[(4-chlorophenyl)methyl]-2-methoxy-](/img/structure/B14513527.png)
![Bromo{[4-(trifluoromethyl)phenyl]methyl}mercury](/img/structure/B14513538.png)
